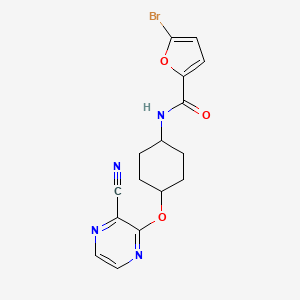

5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide

Description

This compound features a brominated furan carboxamide core linked to a stereochemically defined (1r,4r)-cyclohexyl group substituted with a 3-cyanopyrazin-2-yloxy moiety.

- Brominated furan: Enhances lipophilicity and may influence halogen bonding.

- Cyanopyrazine: Contributes to π-π stacking and hydrogen bonding via the nitrile group.

Properties

IUPAC Name |

5-bromo-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O3/c17-14-6-5-13(24-14)15(22)21-10-1-3-11(4-2-10)23-16-12(9-18)19-7-8-20-16/h5-8,10-11H,1-4H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPRAWKBCITGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide typically involves multi-step reactions. One common route starts with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexylamine through amide bond formation under dehydrating conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve optimization of the synthetic route for large-scale synthesis, ensuring cost-effectiveness and yield efficiency. This can include solvent recycling, process optimization for reaction conditions, and the use of automated equipment for precise control over the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction. The bromine atom and the cyano group are key functional groups that influence its reactivity.

Common Reagents and Conditions: Nucleophilic substitution reactions often involve strong nucleophiles like thiols or amines under basic conditions. Oxidation reactions may use agents like potassium permanganate or chromium trioxide, whereas reduction can be achieved with agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed: The reaction products depend on the specific conditions and reagents used. For instance, nucleophilic substitution at the bromine position can yield thioethers or amines, while oxidation can convert the furan ring into a furanone derivative.

Scientific Research Applications

This compound finds use in various fields:

Chemistry: As a building block for the synthesis of more complex molecules. Its reactive sites allow for further chemical modifications.

Biology: Potential as a ligand in binding studies with proteins or other biomolecules. Its unique structure might interact with specific biological targets.

Medicine: Exploration as a potential drug candidate. Structural motifs within the compound could suggest activity against certain diseases or conditions.

Industry: Application in material science for developing new materials with desired properties, such as polymers or catalysts.

Mechanism of Action

The compound's mechanism of action depends on its specific application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the brominated furan ring could play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Cyclohexyl Piperazine Derivatives (Patent EP2021)

Example Compounds :

- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284)

- tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285)

Key Differences :

- The target compound’s cyanopyrazine group replaces the patent compounds’ dibenzylamino substituent, likely altering electronic properties and target engagement.

- The (1r,4r) stereochemistry may confer distinct conformational preferences compared to (1R,4R)/(1S,4S) isomers, impacting pharmacokinetics .

1,4-Dihydropyridine Derivatives (AZ257/AZ331)

Example Compounds :

- AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

- AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

Key Differences :

- The bromine in AZ257 resides on a phenyl group, whereas the target compound’s bromine is on the furan ring. Positional differences may affect steric and electronic interactions.

- The cyanopyrazine in the target compound could enhance metabolic stability compared to AZ257/AZ331’s thioether-linked substituents .

Pyrazine- and Cyclohexyl-Containing Compounds (Chemical List)

Example Compounds :

- N-{3-[(1E)-N-Hydroxyethanimidoyl]phenyl}cyclohexanecarboxamide

- 4-(1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazol-4-yl)pyridine

| Feature | Target Compound | Chemical List Compounds |

|---|---|---|

| Cyclohexyl Group | (1r,4r)-Configuration | Varied configurations (not specified) |

| Pyrazine Substituent | 3-Cyanopyrazin-2-yloxy | Pyrazole-pyridine hybrids |

| Functional Groups | Br, CN | Trifluoromethoxy, hydroxyimino |

Key Differences :

- The (1r,4r)-cyclohexyl configuration may provide superior steric alignment compared to unoptimized analogs .

Biological Activity

5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's empirical formula is , with a molecular weight of 435.28 g/mol. It contains a furan ring, a bromine atom, and a cyanopyrazine moiety, which are pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to furan-2-carboxamide compounds. In particular, the synthesized carbamothioyl-furan-2-carboxamide derivatives demonstrated significant activity against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.

Case Studies

- In Vitro Studies : A study evaluated several furan derivatives and reported that certain compounds exhibited cell viability rates as low as 33.29% against HepG2 cells after 48 hours of treatment. The study indicated that modifications in substituents significantly influenced anticancer activity .

- Structure-Activity Relationships (SAR) : The presence of electron-donor substituents on the phenyl ring was correlated with increased anticancer activity. For instance, para-methyl-substituted derivatives showed enhanced potency compared to others .

Antimicrobial Activity

The antimicrobial efficacy of furan-based compounds has also been investigated. The derivatives showed promising results against various bacterial strains including E. coli, S. aureus, and B. cereus.

Antimicrobial Efficacy Data

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| 4a | E. coli | 10.5 | 280 |

| 4b | S. aureus | 13 | 265 |

| 4c | B. cereus | 16 | 230 |

These results indicate that modifications to the core structure can lead to enhanced antimicrobial properties, making these compounds potential candidates for further development as antimicrobial agents .

The biological activity of this compound likely involves multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with critical pathways involved in cancer cell proliferation.

- Antimicrobial Action : The presence of specific functional groups may enhance the ability to disrupt bacterial cell walls or inhibit essential enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.